molecular formula C10H16N2O2 B2520791 1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 1250381-71-5

1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2520791
CAS No.: 1250381-71-5
M. Wt: 196.25
InChI Key: ULLMWGHYWPQUFX-UHFFFAOYSA-N
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Description

1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an acetyl group attached to the diazepane ring and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The resulting 4-acetyl-1,4-diazepane is then reacted with propargyl bromide to yield the final product .

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or the prop-2-en-1-one moiety is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(4-Acetyl-1,4-diazepan-1-yl)ethanone: This compound has a similar structure but with an ethanone moiety instead of prop-2-en-1-one. It may exhibit different chemical reactivity and biological activity.

    1-(4-Acetyl-1,4-diazepan-1-yl)butan-2-one: This compound has a butan-2-one moiety, which may affect its physical and chemical properties.

    1-(4-Acetyl-1,4-diazepan-1-yl)benzene:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-acetyl-1,4-diazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-11(7-8-12)9(2)13/h3H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLMWGHYWPQUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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